5-Hydroxy Desloratadine

Descripción general

Descripción

5-Hydroxy Desloratadine is a metabolite of Desloratadine . Desloratadine is an antihistamine used to treat the symptoms of allergies, such as sneezing, watery eyes, itching, and runny nose . It is also used to treat skin hives and itching in people with chronic skin reactions .

Synthesis Analysis

Desloratadine is the active descarboethoxy metabolite of loratadine . A micellar liquid chromatographic method has been developed for the simultaneous determination of loratadine and desloratadine .Molecular Structure Analysis

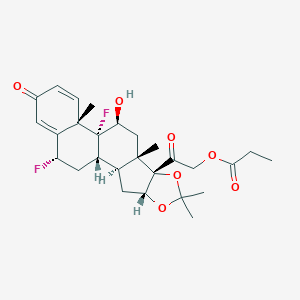

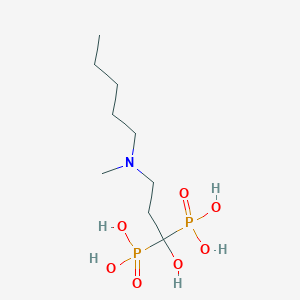

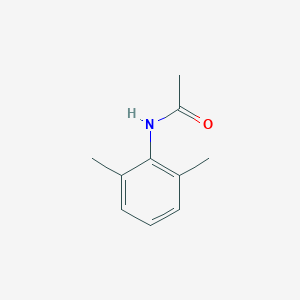

The molecular formula of 5-Hydroxy Desloratadine is C19H19ClN2O . It is the hydroxylated metabolite of Desloratadine .Aplicaciones Científicas De Investigación

Metabolism and Pharmacokinetics

- Humanized Liver Models : A study on chimeric TK-NOG mice transplanted with human hepatocytes found that these mice could replicate the human-specific metabolic profile of desloratadine, including the formation of metabolites like 3-hydroxydesloratadine and its O-glucuronide, similar to human metabolism (Uehara et al., 2020).

- Pharmacokinetics in Hepatic Impairment : Research on the effects of hepatic impairment on desloratadine metabolism found that subjects with moderate hepatic dysfunction showed a greater increase in exposure to desloratadine and its metabolites, including 3-hydroxydesloratadine (Gupta, Kantesaria, & Wang, 2007).

Metabolic Pathways and Enzyme Interactions

- Metabolism and Enzyme Inhibition : A study revealed that desloratadine is a relatively selective inhibitor of UGT2B10, an enzyme involved in its metabolism to 3-hydroxydesloratadine. The study also explored desloratadine's effects on cytochrome P450 and UDP-glucuronosyltransferase enzymes (Kazmi, Yerino, Barbara, & Parkinson, 2015).

Bioequivalence and Pharmacokinetics

- Bioequivalence Studies : The pharmacokinetics of a fixed dose combination of desloratadine and betamethasone, showing bioequivalence in healthy volunteers, was studied to evaluate its potential in treating severe allergic conditions (Bustami et al., 2016).

Pharmacogenetics

- Phenotypic Polymorphism : Research on pharmacokinetics and safety in poor metabolizers of desloratadine demonstrated that variability in metabolic capacity didn't significantly alter the drug's safety profile (Prenner et al., 2006).

Analytical Methodologies

- LC/MS/MS Analysis : A study developed a liquid chromatographic-tandem mass spectrometric method for determining concentrations of desloratadine and its metabolite 3-hydroxydesloratadine in human plasma, aiding in pharmacokinetic studies (Xu et al., 2007).

Mecanismo De Acción

Target of Action

5-Hydroxy Desloratadine, like its parent compound Desloratadine, is a second-generation antihistamine . Its primary targets are H1 receptors , which are found in various tissues in the body, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle .

Mode of Action

5-Hydroxy Desloratadine competes with free histamine for binding at H1-receptors . By blocking these receptors, it prevents the activation of cells by histamine . This results in temporary relief of the negative symptoms associated with histamine activity, such as nasal congestion and watery eyes .

Biochemical Pathways

5-Hydroxy Desloratadine affects the histamine biochemical pathway. Histamine, when bound to H1 receptors, can cause allergic reactions and inflammation . By blocking the H1 receptors, 5-Hydroxy Desloratadine inhibits this pathway, reducing the symptoms of allergic reactions .

Pharmacokinetics

The pharmacokinetics of 5-Hydroxy Desloratadine involves its distribution in various tissues. It has been found to be widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland . The concentrations of 5-Hydroxy Desloratadine in the spleen were much higher than in the thymus , suggesting a preference for certain immune-regulatory tissues .

Result of Action

The molecular and cellular effects of 5-Hydroxy Desloratadine’s action primarily involve the reduction of allergic symptoms. By blocking the H1 receptors, it prevents the activation of cells by histamine, reducing inflammation and other symptoms of allergic reactions .

Action Environment

The action of 5-Hydroxy Desloratadine can be influenced by various environmental factors. For instance, its distribution in the body can be affected by the physiological state of the individual. As mentioned, it tends to distribute to specific immune-regulatory tissues

Safety and Hazards

Propiedades

IUPAC Name |

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O/c20-14-3-4-15-13(10-14)11-17(23)16-2-1-7-22-19(16)18(15)12-5-8-21-9-6-12/h1-4,7,10,17,21,23H,5-6,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCSUGDLKORNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=C2C3=C(CC(C4=C2N=CC=C4)O)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562429 | |

| Record name | 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy Desloratadine | |

CAS RN |

117811-12-8 | |

| Record name | 5-Hydroxydesloratadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117811128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYDESLORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE8G39GEF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5-Hydroxy Desloratadine in Loratadine metabolism?

A: 5-Hydroxy Desloratadine is a major fecal metabolite of Loratadine, a commonly used antihistamine. The provided research indicates that across different species (mice, rats, and monkeys) and regardless of sex, 5-Hydroxy Desloratadine was the most abundant metabolite found in fecal matter. This suggests that the formation of 5-Hydroxy Desloratadine is a significant metabolic pathway for the elimination of Loratadine from the body [].

Q2: Does the research article provide information on the pharmacological activity of 5-Hydroxy Desloratadine?

A: No, the research article primarily focuses on the metabolic pathways and excretion profile of Loratadine []. It characterizes 5-Hydroxy Desloratadine as a major fecal metabolite but doesn't delve into its potential pharmacological activity or lack thereof. Further research is needed to understand if this metabolite possesses any antihistaminic or other biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

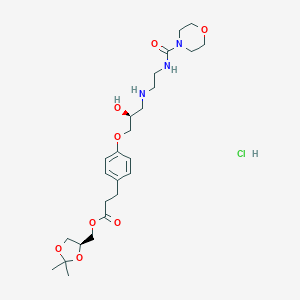

![3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B194662.png)

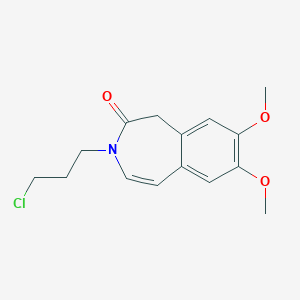

![(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride](/img/structure/B194675.png)